Cas no 116409-21-3 (6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-ol,7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-)
![6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-ol,7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)- structure](https://it.kuujia.com/scimg/cas/116409-21-3x500.png)
116409-21-3 structure
Nome del prodotto:6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-ol,7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-
6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-ol,7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-ol,7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-
- 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
- 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-ol, 7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-
- 7,8-Dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-ol
- SCHEMBL19419803
- NCI60_004463
- 116409-21-3
- 6H-1,5-g][1]benzopyran-6-ol, 7,8-dihydro- 6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-
- DTXSID40922055
- 6,7-Dimethyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-ol
- NSC600023
- CHEMBL1974177
- NSC-600023
-
- Inchi: InChI=1S/C21H24O7/c1-11-19(12-6-17(23-3)20(25-5)18(7-12)24-4)13-8-15-16(27-10-26-15)9-14(13)28-21(11,2)22/h6-9,11,19,22H,10H2,1-5H3
- Chiave InChI: QSGVFQHJEFDOAR-UHFFFAOYSA-N
- Sorrisi: COC1=C(OC)C=C(C2C(C)C(C)(O)OC3=CC4OCOC=4C=C23)C=C1OC
Proprietà calcolate
- Massa esatta: 388.15222
- Massa monoisotopica: 388.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 75.6Ų
Proprietà sperimentali
- Densità: 1.252
- Punto di ebollizione: 490.8°C at 760 mmHg
- Punto di infiammabilità: 250.6°C
- Indice di rifrazione: 1.568
- PSA: 75.61
6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-ol,7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)- Letteratura correlata
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
116409-21-3 (6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-ol,7,8-dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-) Prodotti correlati
- 1841225-81-7((1S)-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol)
- 1082040-95-6(4-Chloro-7-methyl-5-azaindole)
- 1416712-92-9(3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine)
- 1804598-51-3(3-(Aminomethyl)-6-bromo-2-chloro-4-(trifluoromethoxy)pyridine)
- 1805221-04-8(4-Amino-5-(difluoromethyl)-3-nitropyridine-2-methanol)
- 2229443-29-0(2-(1-azido-2-hydroxyethyl)-6-methoxyphenol)
- 2171685-71-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbutanamidooxolane-3-carboxylic acid)
- 1289148-15-7(3-Fluoro-2-iodoisonicotinaldehyde)
- 1081117-51-2(2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole)
- 1806930-08-4(2-Chloro-3-(difluoromethyl)-6-fluoropyridine-5-sulfonamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
